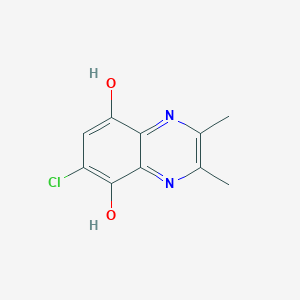
2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves the reaction of 2-chloroquinoline with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in monitoring and optimizing the reaction parameters to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in the formation of 2-chloro-4-ethyl-5,6,7,8-tetrahydroquinoline-3-amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, 2-chloro-4-ethyl-5,6,7,8-tetrahydroquinoline-3-amine, and various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, anticancer, and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5,6,7,8-tetrahydroquinoline-4-carboxylic acid: This compound has similar structural features but differs in its functional groups, leading to different chemical properties and applications.
2-Chloro-4-ethylquinoline: Lacks the tetrahydro moiety, resulting in distinct reactivity and biological activity.
4-Ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile:
Uniqueness
2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its chloro and nitrile groups make it a versatile intermediate in organic synthesis, and its tetrahydroquinoline core is associated with various pharmacological properties .
Propiedades
Fórmula molecular |
C12H13ClN2 |
|---|---|
Peso molecular |
220.70 g/mol |
Nombre IUPAC |
2-chloro-4-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C12H13ClN2/c1-2-8-9-5-3-4-6-11(9)15-12(13)10(8)7-14/h2-6H2,1H3 |
Clave InChI |
ZEOFUVGAUBJQJV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NC2=C1CCCC2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate](/img/structure/B11884473.png)

![2-amino-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11884479.png)




![N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide](/img/structure/B11884500.png)
